Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a tetrahydrothienopyridine core. Key structural features include:
- Position 2: A cyclohexanecarboxamido group, contributing hydrophobicity and conformational flexibility.
- Position 6: An isopropyl substituent, introducing steric bulk.
- Position 3: A methyl ester, which may influence metabolic stability.
- Hydrochloride salt: Enhances solubility for pharmaceutical applications.
Crystallographic data for such compounds are often refined using programs like SHELX, ensuring accurate structural determination.
Properties
IUPAC Name |
methyl 2-(cyclohexanecarbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S.ClH/c1-12(2)21-10-9-14-15(11-21)25-18(16(14)19(23)24-3)20-17(22)13-7-5-4-6-8-13;/h12-13H,4-11H2,1-3H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJBKNWSOWXSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1177157-39-9) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
- Molecular Formula : C₁₈H₂₈ClN₃O₂S
- Molecular Weight : 386.0 g/mol
- Structure : The compound features a thieno[2,3-c]pyridine core with various functional groups that may influence its biological activity.
Research indicates that this compound may function as an inhibitor of specific kinases, particularly glycogen synthase kinase 3 beta (GSK-3β) and possibly others involved in inflammatory pathways. GSK-3β plays a critical role in various cellular processes including metabolism, cell differentiation, and inflammation.
-
GSK-3β Inhibition :
- Studies have shown that compounds similar to methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit potent GSK-3β inhibitory activity with IC₅₀ values in the low nanomolar range (e.g., around 8 nM) .
- The inhibition of GSK-3β can lead to neuroprotective effects and modulation of inflammatory responses.
- Anti-inflammatory Effects :
Case Studies
Several studies have explored the biological effects of this compound and its analogs:
- Neuroprotection :
-
Inflammation Models :
- In experimental setups mimicking inflammatory conditions, compounds with similar structures effectively suppressed the release of nitric oxide and pro-inflammatory cytokines such as IL-6 and TNF-alpha .
- A detailed analysis indicated that at concentrations as low as 1 µM, the compound could effectively reduce NO levels without compromising cell viability .
Data Tables
| Biological Activity | IC₅₀ (nM) | Cell Line | Effect Observed |
|---|---|---|---|
| GSK-3β Inhibition | 8 | Various | Significant inhibition |
| Anti-inflammatory | Varies | BV-2 (microglial) | Reduced NO and IL-6 levels |
| Neuroprotection | N/A | HT-22 (neuronal) | Improved cell viability |
Comparison with Similar Compounds
Structural and Functional Insights
- Position 2 Substituents: The target’s cyclohexanecarboxamido group offers conformational flexibility and moderate hydrophobicity, distinct from aromatic (e.g., 2-phenoxybenzamido) or halogenated (e.g., 3-chlorobenzo[b]thiophene) analogs. Smaller groups like propionamido reduce steric hindrance but may decrease binding affinity.
Position 6 Substituents :
Ester vs. Carboxamide :
- Methyl/ethyl esters (target) are prone to hydrolysis, affecting metabolic stability. The carboxamide in may confer resistance to enzymatic degradation.
Q & A
Q. What analytical methods resolve contradictions in spectral data for stereoisomers?
- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns separates enantiomers. For diastereomers, 2D NOESY NMR identifies spatial proximity of protons (e.g., cyclohexane chair conformers). X-ray crystallography provides definitive stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
